Semicarbazide, 1,4-dibenzoyl-
CAS No.: 16956-44-8
Cat. No.: VC21034745
Molecular Formula: C15H13N3O3
Molecular Weight: 283.28 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 16956-44-8 |
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Molecular Formula | C15H13N3O3 |
Molecular Weight | 283.28 g/mol |
IUPAC Name | N-(benzamidocarbamoyl)benzamide |
Standard InChI | InChI=1S/C15H13N3O3/c19-13(11-7-3-1-4-8-11)16-15(21)18-17-14(20)12-9-5-2-6-10-12/h1-10H,(H,17,20)(H2,16,18,19,21) |
Standard InChI Key | NHXXLEBCTOQKJS-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)C(=O)NC(=O)NNC(=O)C2=CC=CC=C2 |
Canonical SMILES | C1=CC=C(C=C1)C(=O)NC(=O)NNC(=O)C2=CC=CC=C2 |
Introduction
Chemical Structure and Properties
Semicarbazide, 1,4-dibenzoyl- is a derivative of semicarbazide characterized by the presence of two benzoyl groups attached to the nitrogen atoms of the semicarbazide framework. The molecular formula for this compound is C15H13N3O3 , and it belongs to the broader class of semicarbazides, which are known for their diverse biological activities.
Structural Representation
The chemical structure can be represented by the following SMILES notation:
C1=CC=C(C=C1)C(=O)NC(=O)NNC(=O)C2=CC=CC=C2
The compound features two benzoyl groups, with one attached to the terminal nitrogen atom and the other to the internal nitrogen atom of the semicarbazide moiety. This arrangement gives the molecule unique chemical properties and reactivity patterns.
Physical Properties
The physical properties of Semicarbazide, 1,4-dibenzoyl- include its solid-state appearance at room temperature. Its molecular structure contains multiple functional groups including amide and carbonyl moieties, which contribute to its chemical behavior and interactions with biological systems.
Spectroscopic Characteristics
Spectroscopic data, including Infrared (IR) and Nuclear Magnetic Resonance (NMR) analyses, provide important information about the functional groups and molecular environment of Semicarbazide, 1,4-dibenzoyl-. IR spectroscopy typically reveals characteristic peaks corresponding to the carbonyl groups and N-H stretching vibrations, which are useful for identifying the compound.
Synthesis Methods
Multiple synthetic routes have been reported for the preparation of Semicarbazide, 1,4-dibenzoyl- and related derivatives. The general approaches focus on the functionalization of the semicarbazide scaffold.
Reaction with Benzoyl Chloride
The most common synthesis method involves the reaction of benzoyl chloride with semicarbazide hydrochloride in an appropriate solvent such as dichloromethane. This approach typically yields products with high purity and satisfactory yields, generally above 70%.
Condensation of Acid Hydrazides
Another approach involves the condensation of acid hydrazides with isocyanates. This method has been used to synthesize similar compounds like 1-benzoyl-4-phenyl semicarbazide by refluxing acid hydrazides with phenyl isocyanate . This synthetic route could potentially be adapted for the preparation of Semicarbazide, 1,4-dibenzoyl- with appropriate modifications.
Alternative Synthetic Approaches
Research on related semicarbazides demonstrates that these compounds can also be prepared through alternative routes, including the reaction of hydrazides with carbonyl compounds followed by further functionalization . Such methodologies highlight the synthetic versatility of semicarbazide derivatives.
Chemical Reactions
Semicarbazide, 1,4-dibenzoyl- can participate in various chemical reactions typical of semicarbazides, expanding its utility in organic synthesis.
Metal Complexation
The nitrogen atoms in the semicarbazide moiety can coordinate with transition metals, forming complexes that may exhibit unique properties. This metal-binding capability is significant for potential applications in catalysis and materials science.
Condensation Reactions
The compound can undergo condensation reactions with carbonyl-containing compounds, leading to the formation of new derivatives with modified properties. These reactions are particularly valuable for creating libraries of semicarbazide-based compounds with diverse structural features.
Cyclization Reactions
Biological Activities
Semicarbazide, 1,4-dibenzoyl- and related derivatives exhibit various biological activities that make them interesting candidates for pharmaceutical research.
Pharmacological Properties
Research indicates that derivatives of semicarbazide possess various pharmacological properties, including potential antimicrobial, antiviral, and anticancer activities. These biological activities are attributed to the compound's ability to interact with specific biological targets.
Mechanism of Action
The biological activities of Semicarbazide, 1,4-dibenzoyl- are believed to result from:
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Interaction with specific enzymes or receptors in biological systems
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Influence on cell signaling pathways, contributing to their pharmacological effects
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Potential inhibition of cellular processes related to disease progression
Structure-Activity Relationship
The presence of two benzoyl groups in Semicarbazide, 1,4-dibenzoyl- may enhance its lipophilicity compared to simpler derivatives, potentially affecting its absorption, distribution, and interaction with biological targets. This structural feature could be crucial for its biological activity profile.
Applications in Research and Industry
Semicarbazide, 1,4-dibenzoyl- finds applications in various scientific and industrial fields.
Pharmaceutical Development
The compound has potential applications in medicinal chemistry, particularly in the development of pharmaceuticals with specific biological activities. Its diverse pharmacological properties make it a candidate for drug discovery efforts.
Organic Synthesis
Semicarbazide, 1,4-dibenzoyl- serves as an intermediate in organic synthesis, particularly in the preparation of heterocyclic compounds with potential biological activities. Its reactivity pattern allows for diverse transformations leading to structurally complex molecules.
Analytical Applications
Semicarbazides have been used in analytical chemistry for the detection and characterization of carbonyl compounds. Their ability to form well-defined derivatives with aldehydes and ketones makes them valuable analytical reagents.
Comparative Analysis with Similar Compounds
To better understand the unique properties of Semicarbazide, 1,4-dibenzoyl-, it is valuable to compare it with structurally related compounds.
Structural Comparison
Table 1 presents a comparison of Semicarbazide, 1,4-dibenzoyl- with structurally related compounds:
Compound | Structure Features | Potential Biological Activity |
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Semicarbazide | Contains one amine group | Antimicrobial, antiviral |
Thiosemicarbazide | Contains sulfur instead of oxygen | Enhanced antibacterial properties |
1-(4-Nitrobenzoyl)semicarbazide | Nitro group substitution | Increased anticancer activity |
1-Benzoyl-4-phenyl semicarbazide | Single benzoyl group and phenyl group | Antimicrobial properties |
Semicarbazide, 1,4-dibenzoyl- | Dual benzoyl groups | Enhanced lipophilicity and biological activity |
Applications in Water-Soluble Derivatives
Recent research has explored the development of water-soluble semicarbazide-containing derivatives for specific applications. For example, novel semicarbazide-containing sulfonamide derivatives have been designed and synthesized using a sugar tail method to enhance water solubility for potential anti-glaucoma applications . Such modifications demonstrate the versatility of the semicarbazide scaffold for developing compounds with tailored properties.
Current Research Trends
Research on semicarbazide derivatives continues to evolve, with several emerging trends in recent studies.
Development of Water-Soluble Derivatives
Recent work has focused on enhancing the water solubility of semicarbazide-containing compounds for pharmaceutical applications. For example, researchers have used a sugar tail method to synthesize semicarbazide-containing sulfonamide derivatives with improved water solubility for potential use as topical and non-irritating anti-glaucoma drugs .
Exploration of Novel Synthetic Routes
Ongoing research efforts are directed toward developing efficient and versatile synthetic methods for preparing semicarbazide derivatives with diverse structural features . These approaches aim to expand the structural diversity of semicarbazide-based compounds for various applications.
Investigation of Biological Activities
Current studies continue to explore the biological activities of semicarbazide derivatives, with particular emphasis on their potential antimicrobial, antiviral, and anticancer properties. Such investigations may lead to the development of new therapeutic agents based on the semicarbazide scaffold.
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